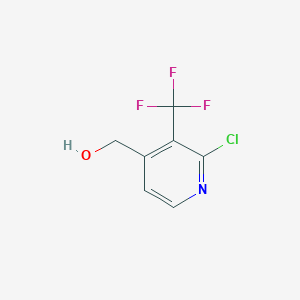

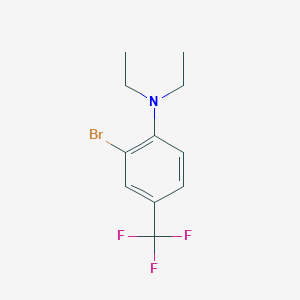

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline

Übersicht

Beschreibung

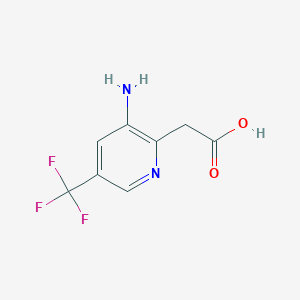

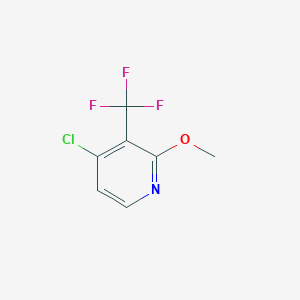

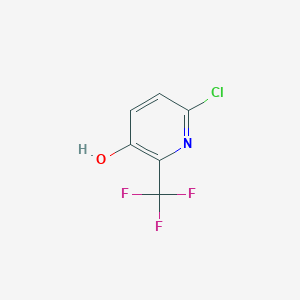

“2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13BrF3N . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a molecular weight of 268.08 .

Molecular Structure Analysis

The molecular structure of “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” can be represented by the InChI code: 1S/C11H13BrF3N/c1-2-14(3)9-6-5-8(11(12,13)14)7-10(9)15/h5-7H,2-3H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” are not available, trifluoromethylpyridines, which share the trifluoromethyl group, have been used in the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline” include a molecular weight of 296.127 Da . It is similar to “4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline” which has a density of 1.543 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiproliferative Agents

Compounds derived from 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline have been studied for their potential as antimicrobial and antiproliferative agents. These compounds have shown promising activity against bacterial and fungal species, as well as cancer cell lines such as human breast adenocarcinoma (MCF7). The molecular docking studies suggest that these derivatives could serve as lead compounds for drug design .

Anti-corrosion Applications

Derivatives of this compound have been evaluated for their anti-corrosion potential. They have been found to significantly reduce corrosion rates in metals, making them valuable for industrial applications where metal preservation is crucial .

Analytical Chemistry

In the field of analytical chemistry, 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline derivatives are used as internal standards for the determination of iodine in various substances, including pharmaceuticals, iodized table salt, and organic compounds found in food items like milk and vegetables .

Educational Research

This compound has been utilized in educational research to develop optimized synthesis methods for related compounds. It serves as an excellent case study for junior college students to learn about experimental procedures, reports, and evaluations .

Antioxidant Properties

The antioxidant potential of derivatives of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline has been explored, with some showing promising results in scavenging free radicals. This property is beneficial for biomedical applications, particularly in the prevention of diseases caused by oxidative stress .

Molecular Modelling

The compound’s derivatives are used in molecular modelling to understand the interaction between drugs and their targets. This application is crucial in the rational design of new therapeutic agents with improved efficacy and reduced side effects .

Synthesis of Heterocyclic Compounds

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline: is a key starting material in the synthesis of various heterocyclic compounds, which are a core structure in many pharmaceuticals. The versatility of this compound allows for the creation of a wide range of medicinal agents .

Drug Resistance Studies

Research into combating drug resistance in pathogens and cancer cells has utilized derivatives of this compound. By studying the pharmacological activities of these derivatives, scientists aim to develop new molecules with novel modes of action to treat microbial infections and cancer .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a transition metal catalyst involved in carbon–carbon bond formation .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, such compounds typically act as organoboron reagents . These reagents participate in transmetalation, a process where an organic group is transferred from boron to a transition metal catalyst .

Biochemical Pathways

It’s worth noting that compounds of this nature are often involved in carbon–carbon bond formation, a fundamental process in organic synthesis .

Pharmacokinetics

A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats, suggesting potential avenues for future research .

Result of Action

A structurally similar compound, 4-bromo-2-fluoro-5-(trifluoromethyl)aniline, has been reported to have antimicrobial effects .

Action Environment

The action, efficacy, and stability of 2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place . It is also incompatible with strong oxidizing agents .

Eigenschaften

IUPAC Name |

2-bromo-N,N-diethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3N/c1-3-16(4-2)10-6-5-8(7-9(10)12)11(13,14)15/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVJKAZJUZEKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.